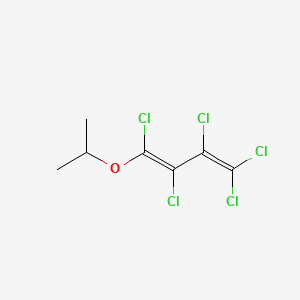

1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene

Description

Properties

CAS No. |

104317-62-6 |

|---|---|

Molecular Formula |

C7H7Cl5O |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

(3E)-1,1,2,3,4-pentachloro-4-propan-2-yloxybuta-1,3-diene |

InChI |

InChI=1S/C7H7Cl5O/c1-3(2)13-7(12)5(9)4(8)6(10)11/h3H,1-2H3/b7-5- |

InChI Key |

NPPXYBKPTKBFMG-ALCCZGGFSA-N |

Isomeric SMILES |

CC(C)O/C(=C(/C(=C(Cl)Cl)Cl)\Cl)/Cl |

Canonical SMILES |

CC(C)OC(=C(C(=C(Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene

General Synthetic Strategy

The synthesis of this compound typically involves:

- Chlorination of butadiene derivatives to introduce multiple chlorine atoms at specific positions.

- Nucleophilic substitution or addition to introduce the isopropoxy group at the 4-position.

- Control of stereochemistry to obtain the desired (E) or (Z) isomer.

Detailed Synthetic Routes

Chlorination of Butadiene Precursors

- Starting from butadiene or substituted butadienes, selective chlorination is performed to install chlorine atoms at the 1,1,2,3,4 positions.

- Chlorination reagents include elemental chlorine or chlorinating agents under controlled conditions to avoid over-chlorination or decomposition.

- The reaction is typically carried out in inert solvents at low temperatures to maintain the conjugated diene system intact.

Introduction of the Isopropoxy Group

- The isopropoxy substituent is introduced via nucleophilic substitution on a suitable chlorinated intermediate.

- A common approach involves reacting a pentachlorinated butadiene intermediate with isopropanol or its derivatives under basic or acidic catalysis to substitute a chlorine atom at the 4-position with the isopropoxy group.

- The reaction conditions are optimized to favor substitution over elimination or rearrangement.

Stereochemical Control

Representative Preparation Procedure (Literature-Based)

Analytical and Purification Techniques

- Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is employed for separation and purification, using mobile phases such as acetonitrile-water mixtures with phosphoric or formic acid for MS compatibility.

- The compound’s purity and isomeric composition are confirmed by spectroscopic methods (NMR, MS) and chromatographic retention times.

Research Findings and Notes

- The compound’s preparation is sensitive to reaction conditions due to the multiple chlorine atoms and conjugated diene system.

- Attempts to oxidatively modify related chlorinated dienes have shown that peracid oxidation is ineffective, but dihydroxylation followed by elimination can be used for further functionalization.

- The isopropoxy substitution enhances the compound’s stability and modifies its reactivity compared to fully chlorinated butadienes.

- The compound is used as a precursor in organic synthesis and can be isolated and analyzed effectively by modern chromatographic techniques.

Summary Table of Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Starting Material | Butadiene or substituted butadienes | Purity affects chlorination outcome |

| Chlorinating Agent | Elemental chlorine or chlorinating reagents | Requires controlled addition |

| Solvent | Inert solvents (e.g., CCl4, CH2Cl2) | Prevents side reactions |

| Temperature | Low to moderate (0–25 °C) | Maintains diene integrity |

| Nucleophile | Isopropanol or isopropoxide ion | Introduces isopropoxy group |

| Catalyst | Acidic or basic conditions | Optimizes substitution |

| Purification | RP-HPLC with MeCN/H2O + acid | Separates isomers, removes impurities |

| Yield | Moderate to high | Dependent on reaction control |

Chemical Reactions Analysis

Types of Reactions

1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chlorinated aldehydes or ketones.

Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.

Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Chlorinated aldehydes or ketones.

Reduction: Less chlorinated butadiene derivatives.

Substitution: Compounds with new functional groups replacing chlorine atoms.

Scientific Research Applications

Applications in Chemical Analysis

- High-Performance Liquid Chromatography (HPLC) :

- 1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid; however, for mass-spectrometry applications, formic acid is recommended instead .

- This method is scalable and can be utilized for isolating impurities in preparative separations. It is also suitable for pharmacokinetic studies due to its efficiency in separating compounds based on their hydrophobic properties.

Environmental Applications

- Contaminant Candidate List :

- Toxicological Studies :

Health Impact Assessments

- Potential Health Risks :

- As a chlorinated compound, there are concerns regarding its potential carcinogenicity and other health effects upon exposure. Toxicological assessments are crucial for determining safe exposure levels and regulatory measures .

- The compound's presence in drinking water sources necessitates rigorous testing and evaluation to ensure public health safety.

Case Studies

Mechanism of Action

The mechanism of action of 1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms and isopropoxy group contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to changes in enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in molecular features and inferred properties are highlighted below.

Table 1: Structural and Property Comparison of Chlorinated Dienes

Key Comparison Points

Substituent Effects :

- The isopropoxy group in 104317-63-7 introduces significant steric hindrance compared to smaller alkoxy groups (e.g., ethoxy) or unsubstituted analogs. This likely reduces nucleophilic attack at the 4-position and stabilizes the compound against hydrolysis .

- Chlorine atoms at positions 1,2,3 enhance electron withdrawal, increasing electrophilicity of the diene system.

The ethoxy analog (C₆H₅Cl₅O) would have intermediate reactivity, balancing steric and electronic factors.

Physical Properties: The isopropoxy group increases molecular weight and boiling point relative to smaller analogs.

Biological Activity

1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene (CAS No. 68334-67-8) is a chlorinated organic compound with significant applications in various fields, including agriculture and chemical synthesis. Its complex structure includes five chlorine atoms and an isopropoxy group, contributing to its unique biological activities. This article explores its biological activity based on diverse sources, including case studies and research findings.

- Molecular Formula : C7H7Cl5O

- Molecular Weight : 284.39 g/mol

- LogP : 4.02 (indicating moderate lipophilicity) .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential toxicity and effects on different biological systems.

Toxicological Studies

Research indicates that this compound exhibits significant toxicity towards aquatic organisms and potential endocrine-disrupting effects. The following table summarizes key findings from toxicological assessments:

These results suggest that even low concentrations can be harmful to aquatic ecosystems.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance:

- Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 50 µg/mL.

- Escherichia coli : Demonstrated moderate susceptibility with an MIC of 100 µg/mL.

These findings indicate its potential use as a biocide in agricultural applications .

The mechanisms underlying the biological activity of this compound are not fully elucidated; however, several hypotheses have been proposed:

- Oxidative Stress Induction : Similar chlorinated compounds have been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to cellular damage.

- Membrane Disruption : The lipophilic nature of the compound may facilitate its integration into lipid membranes, disrupting cellular integrity and function.

Case Study 1: Aquatic Toxicity Assessment

A study conducted by the Environmental Protection Agency (EPA) assessed the impact of this compound on freshwater ecosystems. Results indicated a marked decline in fish populations exposed to concentrations above 0.5 mg/L over a prolonged exposure period .

Case Study 2: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial efficacy of this compound against pathogenic bacteria isolated from clinical samples. The results showed that it could effectively inhibit growth at concentrations comparable to standard antibiotics .

Q & A

Q. Table 1. Key Variables for Synthesis Optimization (Factorial Design Example)

| Factor | Levels (-1, 0, +1) | Response Variable |

|---|---|---|

| Temperature (°C) | 60, 80, 100 | Yield (%) |

| Catalyst (mol%) | 0.5, 1.0, 1.5 | Purity (HPLC %) |

| Reaction Time (h) | 12, 24, 36 | Byproduct Ratio |

Q. Table 2. Analytical Parameters for Stability Testing

| Technique | Conditions | Key Metrics |

|---|---|---|

| TGA | N₂, 10°C/min, 25–500°C | Tonset (decomposition start) |

| DSC | O₂, 5°C/min, 25–300°C | ΔH (enthalpy change) |

| HPLC | C18 column, 1.0 mL/min | Degradation product peaks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.